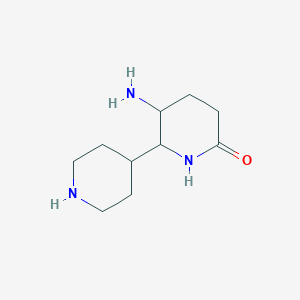

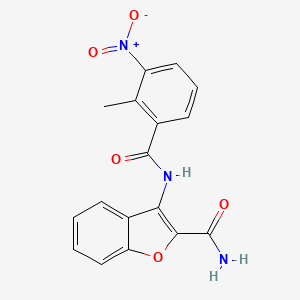

5-Amino-6-(piperidin-4-yl)piperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

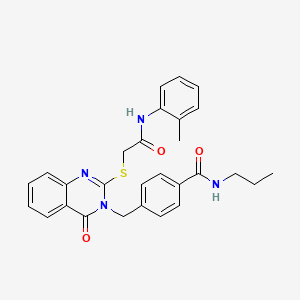

5-Amino-6-(piperidin-4-yl)piperidin-2-one is a compound that belongs to the class of piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis and Spectral Analysis : Compounds including 5-Amino-6-(piperidin-4-yl)piperidin-2-one have been synthesized for their biological activities. A study focused on the synthesis of a series of compounds, highlighting their structural elucidation and biological screening, particularly against butyrylcholinesterase (BChE) enzyme, as well as molecular docking studies to assess ligand-BChE binding affinity (Khalid et al., 2016).

Synthesis of Spiropiperazines : A research paper discussed the one-step synthesis of substituted spiropiperazines, showcasing the chemical and electrochemical methods of synthesis. These reactions were found to be more efficient under certain conditions, yielding novel compounds with potential biological applications (Shestopalov et al., 2003).

Pharmacological Studies

Pharmacological Tools : A study on conformationally constrained butyrophenones highlighted the importance of specific structural features for optimal affinity to certain receptors, including the 5-HT(2A) receptor. This research aids in understanding molecular interactions and could assist in the development of targeted drugs (Brea et al., 2003).

GABA A Receptor Agonists : Research on GABA A receptor agonists involved synthesizing derivatives to develop alpha subunit selective compounds. This study's findings are significant for the development of GABA mimetic drugs with subtype selectivity (Jansen et al., 2008).

Antimicrobial Activity : A study focused on synthesizing compounds including 5-Amino-6-(piperidin-4-yl)piperidin-2-one and their evaluation for in vitro antimicrobial activity. It revealed these compounds' potential to induce bacterial cell membrane rupture and disintegration, highlighting their efficacy against bacterial strains (Bhat & Begum, 2021).

Chemical Synthesis and Characterization

Pyridine Substituted Amino Acids : A paper reported on the synthesis of new derivatives of amino acids modified with pyridine, which are of interest due to their potential biological activity. The synthesis involved a methodical approach, yielding compounds with notable chemical structures (Shilin et al., 2019).

Vapor-phase Synthesis : Research on vapor-phase dehydration to produce piperidine over various oxide catalysts highlighted SiO2 as a selective catalyst for piperidine production. This study contributes to the understanding of efficient synthesis methods for piperidine derivatives (Tsuchiya et al., 2018).

Zukünftige Richtungen

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the future research directions could involve exploring the potential therapeutic applications of 5-Amino-6-(piperidin-4-yl)piperidin-2-one in these areas.

Wirkmechanismus

Target of Action

Piperidine derivatives, such as 5-Amino-6-(piperidin-4-yl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

The mode of action of piperidine derivatives is diverse, depending on the specific compound and its targets

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, depending on their specific targets . .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic effects . .

Result of Action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Piperidine derivatives are known to have a wide variety of biological activities . .

Eigenschaften

IUPAC Name |

5-amino-6-piperidin-4-ylpiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-8-1-2-9(14)13-10(8)7-3-5-12-6-4-7/h7-8,10,12H,1-6,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJHWTNUSSZLSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(C1N)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-(piperidin-4-yl)piperidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)

methanone](/img/structure/B2406788.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)

![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)

![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)